molecular formula C16H16N2O2S B14110154 (Z)-methyl 2-(1-(4-(phenylthio)phenyl)ethylidene)hydrazinecarboxylate

(Z)-methyl 2-(1-(4-(phenylthio)phenyl)ethylidene)hydrazinecarboxylate

Cat. No.: B14110154
M. Wt: 300.4 g/mol
InChI Key: HMHNSYXVCASQHZ-SFQUDFHCSA-N
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Description

N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C16H16N2O2S It is known for its unique structural properties, which include a phenylsulfanyl group attached to a phenyl ring, and a methoxycarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide typically involves the reaction of 4-(phenylsulfanyl)benzaldehyde with methoxycarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding hydrazides.

    Substitution: The methoxycarbohydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding hydrazides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules, potentially inhibiting or modulating their activity. The methoxycarbohydrazide moiety may also play a role in the compound’s biological effects by forming hydrogen bonds or other interactions with target proteins or enzymes.

Comparison with Similar Compounds

N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide can be compared with other similar compounds, such as:

    N’-[(1Z)-1-(4-Fluorophenyl)ethylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide: Similar structure but with a fluorine atom.

    N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]hydrazinecarboxylate: Similar structure but without the methoxy group.

The uniqueness of N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

methyl N-[(E)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate

InChI

InChI=1S/C16H16N2O2S/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b17-12+

InChI Key

HMHNSYXVCASQHZ-SFQUDFHCSA-N

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)SC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)SC2=CC=CC=C2

Origin of Product

United States

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